Cas no 150009-83-9 (2-methoxyquinolin-3-amine)
2-methoxyquinolin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-methoxy-3-Quinolinamine
- 2-methoxyquinolin-3-amine
- INBYYMGULYXPNC-UHFFFAOYSA-N
- DTXSID20618247
- 3-Quinolinamine, 2-methoxy-
- 3-amino-2-methoxyquinoline
- EN300-1866443
- 150009-83-9
- DB-182339
- SCHEMBL177896
-
- Inchi: 1S/C10H10N2O/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,11H2,1H3
- InChI Key: INBYYMGULYXPNC-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=C2C=CC=CC2=N1)N
Computed Properties
- Exact Mass: 174.0794
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 48.1Ų
Experimental Properties
- PSA: 48.14
2-methoxyquinolin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1866443-0.05g |
2-methoxyquinolin-3-amine |
150009-83-9 | 0.05g |
$1188.0 | 2023-09-18 | ||
| Enamine | EN300-1866443-0.1g |
2-methoxyquinolin-3-amine |
150009-83-9 | 0.1g |
$1244.0 | 2023-09-18 | ||
| Enamine | EN300-1866443-0.25g |
2-methoxyquinolin-3-amine |
150009-83-9 | 0.25g |
$1300.0 | 2023-09-18 | ||
| Enamine | EN300-1866443-0.5g |
2-methoxyquinolin-3-amine |
150009-83-9 | 0.5g |
$1357.0 | 2023-09-18 | ||
| Enamine | EN300-1866443-1.0g |
2-methoxyquinolin-3-amine |
150009-83-9 | 1g |
$986.0 | 2023-05-26 | ||
| Enamine | EN300-1866443-2.5g |
2-methoxyquinolin-3-amine |
150009-83-9 | 2.5g |
$2771.0 | 2023-09-18 | ||
| Enamine | EN300-1866443-5.0g |
2-methoxyquinolin-3-amine |
150009-83-9 | 5g |
$2858.0 | 2023-05-26 | ||
| Enamine | EN300-1866443-10.0g |
2-methoxyquinolin-3-amine |
150009-83-9 | 10g |
$4236.0 | 2023-05-26 | ||
| Enamine | EN300-1866443-1g |
2-methoxyquinolin-3-amine |
150009-83-9 | 1g |
$1414.0 | 2023-09-18 | ||
| Enamine | EN300-1866443-5g |
2-methoxyquinolin-3-amine |
150009-83-9 | 5g |
$4102.0 | 2023-09-18 |
2-methoxyquinolin-3-amine Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-methoxyquinolin-3-amine
Introduction to 2-methoxyquinolin-3-amine (CAS No. 150009-83-9)
2-methoxyquinolin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 150009-83-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of both a methoxy group and an amine functionality in its molecular structure imparts unique chemical properties, making it a valuable scaffold for drug discovery and development.
The structural framework of 2-methoxyquinolin-3-amine consists of a quinoline core substituted at the 2-position with a methoxy group and at the 3-position with an amine group. This specific arrangement facilitates various chemical modifications, enabling the synthesis of derivative compounds with tailored biological functions. Quinoline derivatives have long been studied for their antimicrobial, anti-inflammatory, and anticancer properties, and 2-methoxyquinolin-3-amine is no exception.
In recent years, there has been a surge in research focused on quinoline-based compounds due to their promising pharmacological profiles. The amine moiety in 2-methoxyquinolin-3-amine serves as a critical pharmacophore, allowing for interactions with biological targets such as enzymes and receptors. This feature has made it a subject of interest in the development of novel therapeutic agents.
One of the most compelling aspects of 2-methoxyquinolin-3-amine is its potential in oncology research. Studies have demonstrated that quinoline derivatives can modulate pathways involved in cancer cell proliferation and survival. The methoxy group enhances the lipophilicity of the molecule, improving its ability to cross biological membranes, which is essential for effective drug delivery. Furthermore, the amine group can be further functionalized to create prodrugs or targeted delivery systems, expanding its therapeutic applications.
Advances in computational chemistry and high-throughput screening have accelerated the discovery of novel compounds like 2-methoxyquinolin-3-amine. These methodologies allow researchers to predict binding affinities and assess potential side effects with greater precision. The integration of machine learning algorithms has further streamlined the process, enabling faster identification of lead compounds for clinical development.
The synthesis of 2-methoxyquinolin-3-amine typically involves multi-step organic reactions, starting from readily available quinoline precursors. Researchers have explored various synthetic routes to optimize yield and purity, including catalytic hydrogenation and nucleophilic substitution reactions. The efficiency of these synthetic pathways is crucial for large-scale production, ensuring that pharmaceutical companies can access sufficient quantities for preclinical and clinical studies.
In preclinical studies, 2-methoxyquinolin-3-amine has shown promise in inhibiting specific enzymes associated with inflammatory diseases. Its ability to modulate cytokine production and reduce oxidative stress makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its interaction with transcription factors involved in immune responses suggests potential applications in immunomodulatory therapies.
The pharmacokinetic properties of 2-methoxyquinolin-3-amine are also under investigation. Research indicates that it exhibits moderate solubility in both water and lipids, which is advantageous for oral and intravenous administration. However, further studies are needed to optimize its bioavailability and minimize potential drug-drug interactions.
Recent publications highlight the structural diversity within the quinoline family and how modifications at different positions can significantly alter biological activity. For instance, comparative studies have shown that introducing additional substituents at the 4-position or 5-position can enhance binding affinity to specific targets while maintaining overall stability. These findings provide valuable insights for designing next-generation derivatives of 2-methoxyquinolin-3-amine.
The role of 2-methoxyquinolin-3-amine in drug development extends beyond oncology and inflammation research. Emerging evidence suggests its potential in combating neurodegenerative diseases by interacting with amyloid-beta plaques and tau proteins associated with Alzheimer's disease. Its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system therapies.
As computational methods evolve, so does our understanding of how structural modifications influence biological outcomes. Virtual screening techniques have enabled researchers to predict the efficacy of compounds like 2-methoxyquinolin-3-amine before conducting expensive wet-lab experiments. This approach not only saves time but also reduces resource consumption, making drug discovery more sustainable.
The regulatory landscape for new drug candidates continues to evolve, emphasizing safety and efficacy through stringent clinical trials. Companies developing therapies based on compounds like 2-methoxyquinolin-3-amine must navigate complex regulatory pathways to bring their products to market. However, the growing body of evidence supporting quinoline derivatives provides encouragement that such efforts will yield meaningful therapeutic breakthroughs.
In conclusion,2-methoxyquinolin-3-amine (CAS No.,150009-83) represents a promising compound with diverse applications across multiple therapeutic areas。 Its unique structural features offer opportunities for further innovation,and ongoing research continues to uncover new possibilities。 As our understanding deepens,so too does our ability to harness its potential for improving human health。
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